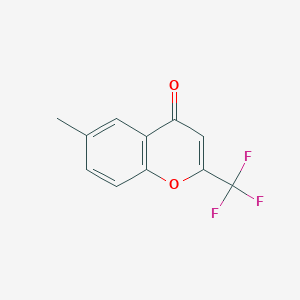

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one

Vue d'ensemble

Description

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2-Methyl-2-trifluoromethylchroman-4-ones : A method involving N-Benzyl-2-trifluoroimethyl-4H-chromen-4-imines and malonic acid has been developed to synthesize 2-trifluoromethyl-2-methylchroman-4-ones. This approach yields fluorinated analogues of natural compounds like lactarochromal and the corresponding acid (Sosnovskikh & Usachev, 2002).

Efficient Synthesis Approach : An efficient strategy for synthesizing 3-((trifluoromethyl)thio)-4H-chromen-4-one has been developed. This method employs AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, under mild conditions (Xiang & Yang, 2014).

Regioselective Nucleophilic Perfluoroalkylation : A regioselective process involving 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes has been used to produce 2,2-bis(polyfluoroalkyl)chroman-4-ones. This method also leads to the synthesis of fluorinated analogs of natural compounds (Sosnovskikh et al., 2003).

Pharmaceutical and Biological Applications

Antitumor Activity of Chromone Derivatives : A study on chromone derivatives has revealed their significant antitumor activity. These compounds, including variations of 4H-chromen-4-one, have been compared with standards like 5-fluorouracil and azathioprine, showing higher effectiveness (Mary et al., 2021).

Novel Anticancer Agents : A series of novel chromone ring-bearing compounds, such as 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles, have been synthesized and evaluated for their in vitro anticancer activity. Some of these compounds exhibited excellent anticancer activity against various cancer cell lines (Ali et al., 2021).

Fluorescence Probes for Metal Detection : Chromone derivatives have been investigated as potential fluorescence probes. Their ability to display fluorescence enhancement in the presence of metals makes them suitable for applications in spectrofluorometry in various scientific fields (Gülcan et al., 2022).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities

Mode of Action

Compounds with a trifluoromethyl group are known to interact with their targets in a variety of ways, often enhancing the potency and selectivity of drug molecules .

Biochemical Pathways

The trifluoromethyl group is known to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .

Result of Action

The trifluoromethyl group is known to exhibit numerous pharmacological activities .

Action Environment

It’s worth noting that the trifluoromethyl group is generally environmentally benign .

Propriétés

IUPAC Name |

6-methyl-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)8(15)5-10(16-9)11(12,13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMTYLOCOXMWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-2-(trifluoromethyl)-4H-chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-phenylcyclopropane-1-carboxamide](/img/structure/B385792.png)

![N-(4-{3-[4-(benzoylamino)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B385799.png)

![2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B385805.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B385806.png)

![2,6-ditert-butyl-4-[2,3,5-trifluoro-6-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]pyridin-4-yl]sulfanylphenol](/img/structure/B385809.png)

![3-{2-[1-Cyano-2-(methylamino)-2-oxoethylidene]hydrazino}benzamide](/img/structure/B385811.png)

![ethyl 5-{2-[1-cyano-2-(methylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxylate](/img/structure/B385812.png)

![4-{2-[1-Cyano-2-(methylamino)-2-oxoethylidene]hydrazino}benzoic acid](/img/structure/B385813.png)

![N-benzyl-2-cyano-2-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazono]acetamide](/img/structure/B385815.png)

![5-{2-[1-cyano-2-(heptylamino)-2-oxoethylidene]hydrazino}-1H-imidazole-4-carboxamide](/img/structure/B385817.png)